2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide
Description
Properties
IUPAC Name |
2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O3S2/c1-12-2-4-15-18(8-12)30-21(22-15)23-19(26)10-29-20-7-5-14(24-25-20)13-3-6-16-17(9-13)28-11-27-16/h2-9H,10-11H2,1H3,(H,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTRAVXXFTHAARW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NN=C(C=C3)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the synthesis, biological evaluations, and potential therapeutic applications of this compound, drawing from diverse scientific literature.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 438.56 g/mol. The structure features a benzo[d][1,3]dioxole moiety linked to a pyridazine and thiazole component, suggesting potential interactions with various biological targets.
Antimicrobial Activity
Research has indicated that derivatives of similar structural classes have been evaluated for antimicrobial properties. For example, compounds containing benzo[d][1,3]dioxole and thiazole motifs were tested against several bacterial strains, including both Gram-positive and Gram-negative bacteria. However, many such compounds often exhibited limited activity against common pathogens like Staphylococcus aureus and Salmonella spp. .
Anticancer Potential
A significant area of interest is the anticancer potential of compounds featuring thiazole and dioxole rings. Studies have shown that certain derivatives can inhibit the growth of various cancer cell lines. For instance, compounds with similar structures demonstrated cytotoxic effects against leukemia and solid tumor cell lines, with IC50 values ranging from 4 to 9 µM in some cases . This suggests that the compound may have a role in targeting drug-resistant cancers.
The proposed mechanisms for the biological activities of these compounds often involve interference with cellular signaling pathways or direct cytotoxic effects on cancer cells. Molecular docking studies have suggested that these compounds may interact with specific enzymes or receptors involved in cancer progression and inflammation .
Case Study 1: Anticancer Activity
In a study evaluating a series of benzothiazole derivatives, one compound showed significant antiproliferative activity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. This compound's mechanism was attributed to apoptosis induction via mitochondrial pathways . Although the specific compound studied was not identical to this compound, it highlights the potential for similar structures to exhibit anticancer properties.
Case Study 2: Antimicrobial Evaluation
Another study synthesized several benzothiazole derivatives and evaluated their antimicrobial activity against resistant strains. While many showed minimal activity against standard bacterial strains, some derivatives exhibited promising results against Mycobacterium fortuitum, suggesting that modifications to the structure could enhance efficacy .
Research Findings Summary Table
| Activity Type | Target Organisms/Cell Lines | IC50 Values | Notable Findings |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus, Salmonella spp. | Not effective | Limited activity observed in various studies |
| Anticancer | MCF-7, A549 | 4 - 9 µM | Induction of apoptosis; potential for drug resistance |
| Cytotoxicity | Human CD4(+) lymphocytes | 4 - 9 µM | Cytotoxic effects noted in HIV-related studies |
Scientific Research Applications
Structural Characteristics
This compound features several key structural components:
- Benzo[d][1,3]dioxole moiety : Known for its diverse biological activities.
- Pyridazine ring : Contributes to the compound's interaction with biological targets.
- Thioacetamide linkage : Enhances the stability and bioavailability of the molecule.
The molecular formula is with a molecular weight of approximately 417.5 g/mol.
The biological activity of this compound has been investigated through various studies, revealing promising results in several areas:
Anticancer Properties
Research indicates that derivatives of this compound exhibit significant anticancer properties. Studies have shown that it can inhibit cell proliferation and induce apoptosis in various cancer cell lines, including:
- A431 (human epidermoid carcinoma)
- A549 (non-small cell lung cancer)
- H1299 (lung cancer)
In vitro studies have demonstrated that this compound can reduce tumor growth by targeting specific cellular pathways involved in cancer progression.
Anti-inflammatory Effects
The compound has also shown potential as an anti-inflammatory agent. It may reduce the activity of pro-inflammatory cytokines such as IL-6 and TNF-α, which are critical mediators in inflammatory diseases. This suggests its utility in treating conditions characterized by chronic inflammation.
Study 1: Antitumor Activity
A study conducted by Mortimer et al. (2006) evaluated the anticancer properties of benzothiazole derivatives, highlighting that modifications to the benzothiazole nucleus could enhance anticancer efficacy. The lead compound demonstrated potent activity against non-small cell lung cancer cell lines, indicating that similar modifications to this compound could yield beneficial results.
Study 2: Structure–Activity Relationship (SAR)
Research on the structure–activity relationship for benzothiazole compounds has revealed that specific substitutions significantly influence biological activity. The presence of methyl and pyridine groups optimizes binding interactions with target proteins involved in cancer progression. This suggests that the structural characteristics of 2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide may enhance its therapeutic properties.
Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Anticancer | Inhibited proliferation in A431, A549, H1299 cells | Mortimer et al., 2006 |
| Anti-inflammatory | Reduced IL-6 and TNF-α levels | Various studies |
| Apoptosis Induction | Promoted apoptosis at concentrations of 1, 2, and 4 μM | Various studies |
Chemical Reactions Analysis
Chemical Reactions
This compound can undergo various chemical reactions, including:
Oxidation Reactions
The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide. This leads to the formation of sulfoxides or sulfones:
Reduction Reactions
Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may convert nitro groups to amines or carbonyl groups to alcohols:
Substitution Reactions
Nucleophilic substitution reactions may occur at the thiazole or pyridazine rings where halogen atoms can be replaced by nucleophiles such as amines or thiols:
Comparative Analysis with Similar Compounds
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to three analogs with overlapping structural motifs, focusing on heterocyclic components, substituents, and reported bioactivities.
Table 1: Structural and Functional Comparison
Structural and Electronic Differences
- Pyridazine vs. This may enhance binding to polar enzyme active sites.
- Benzo[d][1,3]dioxol vs.
- Substituent Positioning : The 6-methyl group on the benzothiazole (target) may reduce steric hindrance compared to bulkier aryl groups in , optimizing target engagement.
Q & A
Q. How can researchers optimize the synthetic yield of 2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide?
- Methodological Answer : The synthesis of thioacetamide derivatives typically involves coupling reactions under anhydrous conditions. For example, refluxing intermediates like 5-aryl-1,3,4-thiadiazole-2-thiols with chloroacetamide derivatives in dry acetone with anhydrous potassium carbonate (as a base) for 3–5 hours can yield target compounds . Optimization includes:
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Structural confirmation requires:
- 1H/13C NMR : To identify proton environments (e.g., aromatic protons in benzodioxole at δ 6.7–7.1 ppm, methyl groups in benzo[d]thiazole at δ 2.5 ppm) and carbon backbone .
- FT-IR : Confirmation of thioacetamide C=S stretch (~1,250 cm⁻¹) and amide N-H stretch (~3,300 cm⁻¹) .
- Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]+ for C₂₁H₁₇N₃O₃S₂ at m/z 440.08) .
- Elemental Analysis : To validate purity (>95% C, H, N, S content) .
Advanced Research Questions
Q. How can researchers resolve contradictory biological activity data for this compound across assays?
- Methodological Answer : Discrepancies in bioactivity (e.g., cytotoxicity vs. antimicrobial efficacy) may arise from:
- Assay Conditions : Test solubility in DMSO/PBS buffers to rule out aggregation artifacts.
- Cellular Context : Compare activity in cancer vs. normal cell lines (e.g., MTT assays on HeLa vs. HEK293 cells) .
- Target Specificity : Use molecular docking (e.g., AutoDock Vina) to assess binding affinity variations across protein targets (e.g., kinase vs. tubulin) .
- Metabolic Stability : Perform liver microsome assays to evaluate compound degradation .
Q. What strategies are effective for structure-activity relationship (SAR) studies on this compound?
- Methodological Answer : Key SAR modifications include:
- Core Scaffold : Replace pyridazine with pyrimidine to assess π-π stacking effects .
- Substituents : Introduce electron-withdrawing groups (e.g., -NO₂) on the benzodioxole ring to enhance electrophilicity .
- Linker Optimization : Compare thioacetamide (-S-C(=O)-NH-) with sulfonamide (-SO₂-NH-) linkers for solubility and binding .
- Bioisosteric Replacement : Substitute benzo[d]thiazole with indole to probe hydrophobic interactions .
Q. How can computational modeling predict the compound’s mechanism of action?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate binding to targets like COX-2 or EGFR kinase using GROMACS to assess stability of ligand-protein complexes .
- Pharmacophore Mapping : Identify critical features (e.g., hydrogen bond donors in acetamide) using Schrödinger’s Phase .
- ADMET Prediction : Use SwissADME to forecast bioavailability, CYP450 inhibition, and blood-brain barrier penetration .
Data Contradiction Analysis
Q. How to address inconsistencies in reported IC₅₀ values across studies?
- Methodological Answer :
- Standardize Assays : Use identical cell lines (e.g., HepG2) and incubation times (e.g., 48 hours).
- Control for Redox Interference : Include ROS scavengers (e.g., NAC) in cytotoxicity assays .
- Validate Purity : Reanalyze compound batches via HPLC to rule out degradation products .
- Meta-Analysis : Compare data across ≥3 independent studies using statistical tools (e.g., ANOVA with post-hoc Tukey test) .
Experimental Design Tables
Q. Table 1: Synthetic Optimization Parameters
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Solvent | Dry acetone | |
| Reaction Time | 4–6 hours | |
| Base | K₂CO₃ (anhydrous) | |
| Purification | Ethanol recrystallization |
Q. Table 2: Key Spectral Data
| Functional Group | NMR Shift (δ, ppm) | IR Stretch (cm⁻¹) |
|---|---|---|
| Benzo[d]thiazole -CH₃ | 2.5 (s, 3H) | – |
| Thioacetamide C=S | – | 1,250 |
| Amide N-H | 10.2 (s, 1H) | 3,300 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
